7-phenyl-4-(piperidin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine
Description
Properties
Molecular Formula |
C17H18N4 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
7-phenyl-4-piperidin-1-yl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C17H18N4/c1-3-7-13(8-4-1)14-11-18-16-15(14)19-12-20-17(16)21-9-5-2-6-10-21/h1,3-4,7-8,11-12,18H,2,5-6,9-10H2 |
InChI Key |
HIYZKZUFHJQOOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2NC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Protecting Group Strategies
Patent EP1913000B1 emphasizes the use of benzyl groups to protect reactive sites during chlorination. For example, benzylation of the pyrrolo[3,2-d]pyrimidine core prior to POCl₃ treatment prevents over-chlorination, increasing yield by 20–30%. Subsequent hydrogenolysis with palladium hydroxide removes the benzyl group without affecting the piperidine substituent.
Stoichiometric Control
Optimal POCl₃:DIPEA ratios (3:2) reduce byproduct formation during chlorination. Excess piperidine (1.5 equivalents) in substitution reactions ensures complete displacement of chloride.
Analytical Characterization
- ¹H NMR : Aromatic protons of the phenyl group appear as a multiplet at δ 7.45–7.65 ppm, while the piperidin-1-yl group shows characteristic signals at δ 2.75–3.10 ppm (N-CH₂).
- Mass Spectrometry : Molecular ion peaks at m/z 331.2 [M+H]⁺ confirm the target structure.
Table 1. Comparative Yields Under Varied Chlorination Conditions
| POCl₃ Equivalents | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2.0 | DIPEA | 105 | 68 |
| 3.0 | DIPEA | 105 | 85 |
| 3.0 | Triethylamine | 105 | 52 |
Chemical Reactions Analysis
Types of Reactions
7-phenyl-4-piperidin-1-yl-5H-pyrrolo[3,2-d]pyrimidine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Kinase Inhibition
The primary application of 7-phenyl-4-(piperidin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine lies in its role as an inhibitor of protein kinases. It has demonstrated potent inhibitory activity against specific kinases such as PfCDPK4, which is crucial in malaria research. The compound exhibits IC50 values ranging from 0.210 to 0.589 μM, indicating its effectiveness against this target . Additionally, it has been evaluated for its inhibitory effects on other kinases, including CDK2/Cyclin A1 and GSK3 alpha, showcasing its broad spectrum of activity .
Anticancer Activity
The compound's structure allows for interactions with key amino acid residues in the active sites of various kinases, enhancing binding affinity and selectivity. Molecular docking studies have shown that it can effectively bind to the active sites of multiple kinases, forming critical interactions that may lead to anticancer effects . For instance, derivatives of this compound have shown antiproliferative activity against cancer cell lines such as HCT116 and MCF-7 .
Synthesis and Derivatives
The synthesis of this compound typically involves several steps, including microwave-assisted techniques that enhance yields and reduce reaction times . Variations in the synthesis process can lead to a variety of derivatives with potentially enhanced biological activities or altered pharmacokinetic profiles.
Table: Comparison of Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Contains an amino group at position 4 | Inhibitor of protein kinases with selectivity for PKB |
| 7-deazapurine | Lacks nitrogen at position 7 | Antiproliferative activity against cancer cells |
| Pyrrolo[2,3-d]pyrimidines with cyclopropylmethyl substituents | Varies in substituents at N-7 | Potential inhibitors of PfCDPK4 |
Case Studies and Research Findings
Numerous studies have documented the efficacy of this compound in various contexts:
Anticancer Studies
Research has indicated that this compound can arrest the cell cycle in MCF-7 cells at the S phase, enhancing its potential as an anticancer agent . Furthermore, it has been shown to exhibit cytotoxic effects on cancer cells while demonstrating lower toxicity to normal cells .
Inhibition Profiles
Inhibitory profiles have been established for this compound against a range of kinases. For example, it has been found to inhibit CDK2/Cyclin A1 and DYRK3 with notable potency compared to standard treatments such as imatinib .
Mechanism of Action
The mechanism of action of 7-phenyl-4-piperidin-1-yl-5H-pyrrolo[3,2-d]pyrimidine involves its ability to inhibit multiple kinases. This compound binds to the ATP-binding site of kinases, thereby preventing their activation and subsequent signaling pathways. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Systems
The 5H-pyrrolo[3,2-d]pyrimidine core distinguishes this compound from isomers like 7H-pyrrolo[2,3-d]pyrimidine (e.g., 5-(4-chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine, ). The fusion position ([3,2-d] vs. [2,3-d]) alters electron distribution and hydrogen-bonding capacity, influencing receptor affinity and solubility .
Substituent Variations
- Position 4: The piperidin-1-yl group in the target compound contrasts with pyrrolidin-1-yl in ’s derivative.
- Position 7 : The phenyl group in the target compound vs. 4-methylphenyl or 3-methylphenyl in analogs () affects steric bulk and π-π stacking interactions. Halogenated derivatives (e.g., 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine, ) introduce electronegative atoms that may enhance reactivity in cross-coupling reactions .
Table 1: Structural Comparison of Key Derivatives
Physicochemical Properties
- Hydrophobicity : The phenyl and piperidinyl groups increase logP compared to halogenated derivatives (e.g., ’s bromo-chloro analog, predicted logP ~2.5) .
- pKa : Predicted pKa of ~9.91 () for halogenated analogs suggests moderate basicity, while piperidinyl groups may raise pKa further, impacting solubility .
- Stability : Sensitivity to light/oxygen necessitates storage under inert gas (), a consideration for formulation .
Biological Activity
7-Phenyl-4-(piperidin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential as a multi-targeted kinase inhibitor. This compound exhibits promising biological activity, particularly in inhibiting protein kinases, which are critical in various cellular signaling pathways.
Chemical Structure and Properties
The compound features a unique structure characterized by a fused pyrrole and pyrimidine ring system, with a phenyl group at the 7-position and a piperidine moiety at the 4-position. Its molecular formula is with a molecular weight of .
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4 |
| Molecular Weight | 278.35 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C17H18N4/c1-3-7-13(8-4-1)14-11-18-16-15(14)19-12-20-17(16)21-9-5-2-6-10-21/h1,3-4,7-8,11-12,18H,2,5-6,9-10H2 |
The primary mechanism of action for this compound involves its ability to inhibit multiple kinases. It binds to the ATP-binding site of these kinases, preventing their activation and disrupting downstream signaling pathways. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Inhibitory Activity
Research indicates that derivatives of this compound can effectively inhibit specific kinases such as PfCDPK4 (a target relevant in malaria research). The inhibitory activity against PfCDPK4 has been quantified with IC50 values ranging from to , demonstrating potent activity .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Cancer Treatment : In vivo studies have shown that derivatives of this compound can modulate biomarkers of signaling through protein kinase B (PKB), leading to significant inhibition of tumor growth in xenograft models .
- Malaria Research : The compound's effectiveness against PfCDPK4 positions it as a potential candidate for developing antimalarial therapies .
- Structural Modifications : Research has explored variations in the linker group between the piperidine and lipophilic substituents to enhance selectivity and oral bioavailability of the compounds derived from this structure .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Contains an amino group at position 4 | Inhibitor of protein kinases with selectivity for PKB |
| 7-deazapurine | Lacks nitrogen at position 7 | Antiproliferative activity against cancer cells |
| Pyrrolo[2,3-d]pyrimidines with cyclopropylmethyl substituents | Varies in substituents at N-7 | Potential inhibitors of PfCDPK4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
